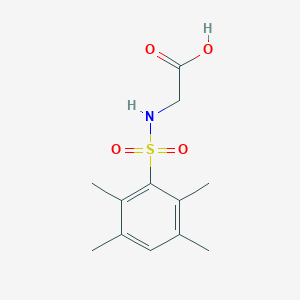

(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-7-5-8(2)10(4)12(9(7)3)18(16,17)13-6-11(14)15/h5,13H,6H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIKALCUIWGIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352616 | |

| Record name | (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379250-94-9 | |

| Record name | (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid synthesis pathway

An In-depth Technical Guide on the Synthesis of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for this compound. The synthesis is presented in a two-step sequence, commencing with the chlorosulfonation of durene (1,2,4,5-tetramethylbenzene) to produce the key intermediate, 2,3,5,6-tetramethyl-benzenesulfonyl chloride. This intermediate is subsequently coupled with glycine ethyl ester, followed by hydrolysis to yield the final product.

This document furnishes detailed experimental protocols, a summary of quantitative data for analogous reactions, and a visual representation of the synthetic workflow to facilitate a thorough understanding of the process.

I. Overall Synthesis Pathway

The synthesis of this compound is proposed to proceed via the following two stages:

Stage 1: Synthesis of 2,3,5,6-Tetramethyl-benzenesulfonyl Chloride

The first stage involves the electrophilic substitution reaction of durene with chlorosulfonic acid to introduce the sulfonyl chloride functional group onto the aromatic ring.

Stage 2: Synthesis of this compound

The second stage involves the nucleophilic substitution reaction between the synthesized 2,3,5,6-tetramethyl-benzenesulfonyl chloride and the amino group of glycine ethyl ester. The resulting ester is then hydrolyzed to afford the final carboxylic acid product.

II. Quantitative Data Summary

The following tables summarize representative quantitative data for reactions analogous to the ones described in this guide. This data is provided to offer an expected range for yields and physical properties.

Table 1: Representative Data for the Synthesis of Arylsulfonyl Chlorides

| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) | Reference |

| Toluene | Chlorosulfonic Acid | p-Toluenesulfonyl chloride | ~75 | 69-71 | General Knowledge |

| Acetanilide | Chlorosulfonic Acid | p-Acetamidobenzenesulfonyl chloride | 77-81 | 149 | General Knowledge |

| Durene | Chlorosulfonic Acid | 2,3,5,6-Tetramethyl-benzenesulfonyl chloride | (Not Reported) | (Not Reported) | - |

Table 2: Representative Data for the Synthesis and Properties of N-Arylsulfonyl Glycine Derivatives

| Sulfonyl Chloride | Amino Acid Derivative | Product | Yield (%) | Melting Point (°C) | Reference |

| Benzenesulfonyl chloride | Glycine ethyl ester | N-(Phenylsulfonyl)glycine ethyl ester | ~85 | 58-60 | Analogous Reactions |

| p-Toluenesulfonyl chloride | Glycine | N-(p-Tolylsulfonyl)glycine | >90 | 151-153 | Analogous Reactions |

| 2-Naphthalenesulfonyl chloride | Glycine | N-(2-Naphthylsulfonyl)glycine | ~92 | 188-190 | Analogous Reactions |

| 2,3,5,6-Tetramethyl-benzenesulfonyl chloride | Glycine ethyl ester | This compound ethyl ester | (Not Reported) | (Not Reported) | - |

| - | - | This compound | (Not Reported) | (Not Reported) | - |

III. Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis.

Stage 1: Synthesis of 2,3,5,6-Tetramethyl-benzenesulfonyl Chloride

Materials:

-

Durene (1,2,4,5-tetramethylbenzene)

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Crushed ice

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4 equivalents) and cool the flask to 0 °C in an ice-salt bath.

-

Dissolve durene (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the durene solution dropwise to the stirred chlorosulfonic acid over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it slowly warm to room temperature and stir for another 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and wash the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2,3,5,6-tetramethyl-benzenesulfonyl chloride by recrystallization from hexane.

Stage 2: Synthesis of this compound

Part A: Synthesis of this compound ethyl ester

Materials:

-

2,3,5,6-Tetramethyl-benzenesulfonyl chloride

-

Glycine ethyl ester hydrochloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

0.5 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, suspend glycine ethyl ester hydrochloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C and add triethylamine (2.5 equivalents) dropwise. Stir the mixture for 30 minutes at 0 °C.

-

Dissolve 2,3,5,6-tetramethyl-benzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane and add this solution dropwise to the glycine ethyl ester suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with 0.5 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound ethyl ester. The crude product may be used in the next step without further purification.

Part B: Hydrolysis to this compound

Materials:

-

This compound ethyl ester

-

Ethanol

-

1 M Sodium hydroxide solution

-

1 M Hydrochloric acid

Procedure:

-

Dissolve the crude ethyl ester from the previous step in ethanol.

-

Add 1 M sodium hydroxide solution (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.[1]

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

IV. Mandatory Visualizations

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

Physicochemical Properties of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthesis protocol, and potential biological activities of the compound (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid. Due to the limited availability of experimental data for this specific molecule, this guide combines reported data for structurally related compounds with established scientific principles to offer a thorough predictive analysis.

Core Physicochemical Data

The following table summarizes the known and estimated physicochemical properties of this compound. It is important to note that while some data points are based on established records, others are predicted based on the properties of analogous structures.

| Property | Value | Source |

| CAS Number | 379250-94-9 | BLDpharm[1] |

| Molecular Formula | C12H17NO4S | BLDpharm[1] |

| Molecular Weight | 271.33 g/mol | BLDpharm[1] |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Solubility | Not Reported | N/A |

| pKa (Predicted) | ~3.5 (Carboxylic Acid), ~9.5 (Sulfonamide) | Estimated based on similar structures |

| LogP (Predicted) | ~2.5 | Estimated based on similar structures |

Experimental Protocols

Proposed Synthesis of this compound

This protocol outlines a general procedure that can be optimized for the specific synthesis.

Materials:

-

Glycine

-

2,3,5,6-Tetramethylbenzenesulfonyl chloride (Durenesulfonyl chloride)

-

Sodium hydroxide (NaOH) or other suitable base

-

Water

-

Hydrochloric acid (HCl)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Dissolution of Glycine: Dissolve glycine in an aqueous solution of sodium hydroxide. The base serves to deprotonate the amino group of glycine, making it a more potent nucleophile.

-

Addition of Sulfonyl Chloride: To the cooled solution of glycine, slowly add a solution of 2,3,5,6-tetramethylbenzenesulfonyl chloride in a suitable organic solvent. The reaction should be maintained at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions.

-

Reaction: Stir the biphasic mixture vigorously for several hours at room temperature to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, separate the aqueous and organic layers.

-

Acidification: Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid and the sulfonamide, causing the product to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by filtration.

-

Purification: Wash the crude product with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Mandatory Visualizations

The following diagrams illustrate the proposed synthesis workflow and a general screening process for novel sulfonamide compounds.

Caption: Proposed synthesis of the target compound.

Caption: General workflow for biological screening.

Potential Biological Activities and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of sulfonamides is well-known for a wide range of pharmacological effects.[1][2][3][4][5] Therefore, it is plausible that this compound could exhibit one or more of the following activities:

-

Antimicrobial Activity: Sulfonamides are a well-established class of antibiotics that act by inhibiting dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. The structural features of the target compound, particularly the sulfonamide group, suggest potential antibacterial or antifungal properties.

-

Anticancer Activity: Many sulfonamide derivatives have been investigated as anticancer agents. Their mechanisms of action are diverse and can include inhibition of carbonic anhydrase, disruption of microtubule polymerization, and induction of apoptosis. The tetramethylbenzene moiety may influence the compound's lipophilicity and interaction with biological targets, potentially conferring cytotoxic activity against cancer cell lines.

-

Anti-inflammatory Activity: Certain sulfonamides, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. The anti-inflammatory potential of this compound would warrant investigation.

Given the absence of specific biological data, a hypothetical signaling pathway diagram would be speculative. However, should the compound exhibit, for instance, anticancer activity, a logical next step would be to investigate its effect on key cancer-related signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, or apoptosis-related pathways.

This technical guide provides a foundational understanding of this compound based on available data and established chemical principles. Further experimental investigation is necessary to fully elucidate its physicochemical properties and biological activities.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biolmolchem.com [biolmolchem.com]

- 5. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identification

The primary identifier for (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid is its CAS (Chemical Abstracts Service) number.

| Identifier | Value |

| CAS Number | 379250-94-9 |

Chemical Properties

Basic chemical properties for this compound have been compiled from various chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C12H17NO4S | Alfa Chemistry |

| Molecular Weight | 271.33 g/mol | Alfa Chemistry |

Experimental Data and Protocols

A thorough search of scientific literature and patent databases did not yield any specific experimental data, such as quantitative biological activity (e.g., IC50, Ki), detailed experimental protocols for its use, or established signaling pathways in which it is involved. The compound is listed by chemical suppliers, suggesting it is available for research purposes, but published studies detailing its application or biological effects could not be located.

Logical Workflow for Future Research

Given the absence of published data, a logical workflow for initiating research on this compound is proposed. This workflow is a general guideline for the characterization of a novel chemical entity.

Caption: Proposed workflow for the initial investigation of this compound.

Conclusion

This compound, identified by CAS number 379250-94-9, is a commercially available compound. However, there is a notable lack of published scientific data regarding its biological activity, experimental usage, and mechanism of action. The information provided in this guide is limited to its basic chemical identifiers. Researchers and drug development professionals interested in this molecule will need to conduct foundational research to determine its properties and potential applications. The provided workflow diagram offers a conceptual framework for such an investigation.

An In-depth Technical Guide on the Molecular Structure and Conformation of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid is a sulfonamide derivative of glycine. The sulfonamide functional group is a key component in a variety of pharmaceuticals, and the substitution pattern on the aromatic ring can significantly influence the molecule's physicochemical properties and biological activity. This guide provides a theoretical exploration of the molecular structure, conformation, and potential experimental protocols for the synthesis and characterization of this compound.

Predicted Molecular Structure and Conformation

The molecular structure consists of a 2,3,5,6-tetramethylbenzenesulfonyl (durenesulfonyl) group attached to the nitrogen atom of glycine.

Conformational analysis of N-arylsulfonyl amino acids is crucial for understanding their interaction with biological targets. While no specific crystallographic data exists for the title compound, studies on similar sulfonamides suggest key conformational features. The overall shape of the molecule is determined by the rotational freedom around several key bonds:

-

S-N Bond: Rotation around the sulfur-nitrogen bond dictates the orientation of the bulky durenesulfonyl group relative to the glycine backbone.

-

N-C Bond: Rotation around the nitrogen-carbon bond of the glycine moiety influences the spatial arrangement of the carboxylic acid group.

-

C-C Bond: Rotation around the alpha-carbon to carbonyl-carbon bond of the glycine backbone further positions the carboxyl group.

Computational modeling and studies on related sulfonamides indicate that the conformation is a balance between steric hindrance from the four methyl groups on the benzene ring and potential intramolecular hydrogen bonding involving the sulfonamide proton and the carbonyl oxygen of the acetic acid moiety.[1] The tetramethyl substitution pattern is expected to sterically hinder rotation around the S-aryl bond, influencing the overall conformational landscape.

Predicted Spectroscopic Data

Based on the proposed structure and data from analogous compounds, the following spectroscopic characteristics are anticipated:

¹H NMR Spectroscopy:

-

Aromatic Protons: A singlet corresponding to the single aromatic proton.

-

Methyl Protons: Two singlets for the four methyl groups on the benzene ring.

-

Methylene Protons: A singlet for the CH₂ group of the glycine moiety.

-

Amine Proton: A broad singlet for the NH proton of the sulfonamide.

-

Carboxylic Acid Proton: A broad singlet for the COOH proton.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Signals corresponding to the substituted carbons and the single protonated carbon of the durene ring.

-

Methyl Carbons: Signals for the methyl groups.

-

Methylene Carbon: A signal for the CH₂ of the glycine moiety.

-

Carbonyl Carbon: A signal for the C=O of the carboxylic acid.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A peak in the region of 3200-3300 cm⁻¹.

-

C=O Stretch: A strong absorption around 1700-1750 cm⁻¹ for the carboxylic acid.

-

S=O Stretch: Two characteristic strong bands for the sulfonyl group, typically in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).[2]

-

O-H Stretch: A broad absorption for the carboxylic acid OH group, typically in the range of 2500-3300 cm⁻¹.[2]

Experimental Protocols

While a specific protocol for this compound is not documented, a general synthetic approach can be derived from standard procedures for the synthesis of N-sulfonylated amino acids.

Proposed Synthesis Workflow

The synthesis would likely proceed via the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with glycine in the presence of a base.

Detailed Methodology

Step 1: Synthesis of 2,3,5,6-Tetramethylbenzenesulfonyl chloride

This starting material can be synthesized from durene (1,2,4,5-tetramethylbenzene) by chlorosulfonation.

-

Materials: Durene, chlorosulfonic acid.

-

Procedure: Durene is slowly added to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C). The reaction mixture is then stirred at room temperature until the reaction is complete. The mixture is carefully poured onto crushed ice, and the resulting solid precipitate of 2,3,5,6-tetramethylbenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

-

Materials: 2,3,5,6-tetramethylbenzenesulfonyl chloride, glycine, sodium hydroxide (or another suitable base), water, dioxane (or another suitable co-solvent), hydrochloric acid.

-

Procedure:

-

Glycine is dissolved in an aqueous solution of sodium hydroxide.

-

A solution of 2,3,5,6-tetramethylbenzenesulfonyl chloride in a suitable organic solvent like dioxane is added dropwise to the glycine solution at a controlled temperature (e.g., 0-10 °C).

-

The reaction mixture is stirred for several hours at room temperature.

-

The reaction is monitored by a suitable technique (e.g., TLC).

-

Upon completion, the reaction mixture is acidified with hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the presence of all expected proton and carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained to identify the characteristic functional groups, such as N-H, C=O, S=O, and O-H.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the compound and confirm its molecular formula.

-

X-ray Crystallography: If suitable single crystals can be obtained, X-ray crystallography would provide definitive information about the solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.[3][4]

Data Presentation

As no experimental data is available, a table of predicted and comparative data is presented below.

| Parameter | Predicted Value/Range for Target Compound | Notes |

| ¹H NMR (ppm) | ||

| Ar-H | ~7.0-7.5 | Singlet |

| -CH₃ | ~2.2-2.6 | Two singlets |

| -CH₂- | ~3.5-4.0 | Singlet |

| -NH- | ~5.0-7.0 | Broad singlet, exchangeable with D₂O |

| -COOH | ~10.0-12.0 | Broad singlet, exchangeable with D₂O |

| IR (cm⁻¹) | ||

| N-H Stretch | 3200-3300 | Medium intensity |

| C=O Stretch | 1700-1750 | Strong intensity |

| S=O Stretch (asym) | 1330-1370 | Strong intensity |

| S=O Stretch (sym) | 1140-1180 | Strong intensity |

| O-H Stretch | 2500-3300 | Broad |

Logical Relationships in Conformational Analysis

The conformation of the molecule is a result of a balance of several electronic and steric factors.

Conclusion

While specific experimental data for this compound is currently lacking, this guide provides a comprehensive theoretical framework for its structure, conformation, synthesis, and characterization based on well-established principles and data from analogous compounds. The provided protocols and predictive data serve as a valuable starting point for researchers interested in the synthesis and study of this and related molecules. Further computational and experimental work is necessary to fully elucidate the precise structural and conformational properties of this compound.

References

Potential Biological Activity of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid is a small molecule featuring a substituted benzenesulfonamide moiety linked to an acetic acid group. While this specific compound has not been extensively studied, its structural components are present in a variety of biologically active molecules. Analysis of related compounds suggests that this compound could potentially exhibit a range of pharmacological activities, including but not limited to, enzyme inhibition, anti-inflammatory effects, and antimicrobial properties. This whitepaper will explore these potential activities by drawing parallels with documented research on analogous compounds, providing a foundation for future investigation.

Potential Biological Activities and Mechanisms of Action

Based on the biological activities of structurally related N-arylsulfonylamino acids and benzenesulfonamide derivatives, the following potential activities for this compound are proposed.

Enzyme Inhibition

The benzenesulfonamide scaffold is a well-established pharmacophore known to interact with various enzymes.

-

Matrix Metalloproteinase (MMP) Inhibition: Derivatives of 4-phenoxybenzenesulfonyl pyrrolidine have been evaluated as inhibitors of MMP-2 and MMP-9, which are key enzymes in cancer cell migration and invasion.[1] The sulfonyl group can act as a zinc-binding group in the active site of these enzymes.

-

Cyclooxygenase-2 (COX-2) Inhibition: Novel series of methylsulfonyl and sulfamoyl acetamides and ethyl acetates have been synthesized and shown to be potent and selective COX-2 inhibitors.[2] These compounds exhibit anti-inflammatory and analgesic properties. Phenoxy acetic acid derivatives have also been designed as selective COX-2 inhibitors.[3]

-

Phospholipase A2 (PLA2) Inhibition: Substituted benzenesulfonamides have been identified as potent inhibitors of membrane-bound phospholipase A2, an enzyme involved in the inflammatory cascade through the release of arachidonic acid.[4]

Antimicrobial Activity

The sulfonamide group is a classic feature of antibacterial drugs.

-

Antibacterial Activity: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5] This bacteriostatic effect is effective against a range of Gram-positive and Gram-negative bacteria.[5] N-aryl amino acids have also shown significant antibacterial activity against various bacterial strains.[6]

-

Antiprotozoal Activity: N-arylspermidine derivatives have been synthesized and evaluated for their activity against Leishmania infantum, showing potential as antiprotozoal agents.[7]

Quantitative Data from Structurally Similar Compounds

The following tables summarize quantitative data for biological activities of compounds structurally related to this compound.

Table 1: Enzyme Inhibition Data for Related Compounds

| Compound Class | Target Enzyme | IC50 / Activity | Reference |

| 4-Phenoxybenzenesulfonyl Pyrrolidine Derivatives | MMP-2, MMP-9 | Active inhibitors | [1] |

| Methylsulfonyl/Sulfamoyl Acetamides | COX-2 | Good activity and selectivity | [2] |

| Phenoxy Acetic Acid Derivatives | COX-2 | IC50 in the range of 0.06–0.09 μM | [3] |

| Substituted Benzenesulfonamides | Phospholipase A2 | IC30 values of 0.009 - 0.028 µM | [4] |

Table 2: Antimicrobial Activity Data for Related Compounds

| Compound Class | Organism | MIC / EC50 | Reference |

| N-arylcinnamamides | Staphylococcus aureus, M. tuberculosis | MICs = 22.27 and 27.47 µM | [8][9] |

| N-aryl Amino Acids | Escherichia coli, Streptococcus pneumoniae | Potent activity, some more than streptomycin | [6] |

| N-arylspermidine Derivatives | Leishmania infantum | EC50 around 5 µM | [7] |

Experimental Protocols for Key Assays

Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below to guide future studies.

In Vitro Enzyme Inhibition Assays

-

MMP Inhibition Assay:

-

Recombinant human MMP-2 and MMP-9 are used.

-

A fluorescent substrate is incubated with the enzyme in the presence and absence of the test compound.

-

The fluorescence is measured over time to determine the rate of substrate cleavage.

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[1]

-

-

COX-1/COX-2 Inhibition Assay:

-

The assay is typically performed using a COX inhibitor screening assay kit.

-

Ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

The enzyme is incubated with arachidonic acid as the substrate in the presence of the test compound.

-

The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA).

-

IC50 values are determined from the dose-response curves.[3]

-

In Vitro Antimicrobial Susceptibility Testing

-

Minimum Inhibitory Concentration (MIC) Determination:

-

The broth microdilution method is commonly used.

-

A serial dilution of the test compound is prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plates are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9]

-

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a review of structurally related compounds provides a strong rationale for investigating its potential as a therapeutic agent. The presence of the benzenesulfonamide and acetic acid moieties suggests that this compound could be a candidate for development as an enzyme inhibitor with anti-inflammatory, anticancer, or antimicrobial properties.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of relevant biological targets, including MMPs, COX enzymes, and various microbial strains. Positive hits from these initial screens would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy and safety. The experimental protocols and potential signaling pathways outlined in this whitepaper provide a foundational framework for such a research program.

References

- 1. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and docking analysis of a new series of methylsulfonyl and sulfamoyl acetamides and ethyl acetates as potent COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and in vitro leishmanicidal activity of novel N-arylspermidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Benzenesulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. Characterized by a benzene ring linked to a sulfonamide group (-SO₂NH₂), this versatile structure has been extensively modified to generate derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth review of recent advancements in the synthesis, biological evaluation, and therapeutic applications of benzenesulfonamide derivatives, with a focus on their role as enzyme inhibitors and their potential in drug discovery.

Quantitative Data Summary

The biological activity of various benzenesulfonamide derivatives has been quantified through numerous studies. The following tables summarize key inhibitory and pharmacokinetic data, providing a comparative overview of their potency and disposition.

Table 1: Enzyme Inhibitory Activity of Benzenesulfonamide Derivatives

| Compound ID | Target Enzyme | IC50 / Ki | Reference |

| Series 1i-11i | Acetylcholinesterase (AChE) | Ki: 2.26 ± 0.45 – 3.57 ± 0.97 µM | |

| α-Glycosidase (α-GLY) | Ki: 95.73 ± 13.67 – 102.45 ± 11.72 µM | [1] | |

| Glutathione S-transferase (GST) | Ki: 22.76 ± 1.23 – 49.29 ± 4.49 µM | [1] | |

| Cyclic urea 9c | Vibrio cholerae α-Carbonic Anhydrase (VchαCA) | Ki: 4.7 nM | [2][3] |

| Compound 4e | Antioxidant Activity (vs. Vitamin C) | IC50: 0.3287 mg/mL (Vit C: 0.2090 mg/mL) | [4][5] |

| Compound AL106 | Glioblastoma (U87) Cell Growth Inhibition | 78% inhibition at 100 µM | |

| Aryl thiazolone-benzenesulfonamides (4b-c, 4e, 4g-h) | Breast Cancer Cell Lines (MDA-MB-231, MCF-7) | IC50: 1.52–6.31 μM | [6] |

| Thiazolone-benzenesulfonamides (4e, 4g, 4h) | Carbonic Anhydrase IX (CA IX) | IC50: 10.93–25.06 nM | [6] |

| Carbonic Anhydrase II (CA II) | IC50: 1.55–3.92 μM | [6] | |

| Benzenesulfonamide-containing Phenylalanine Derivative (11l) | Anti-HIV-1NL4-3 Activity | 5.78-fold better than PF-74 | [7] |

| Anti-HIV-2ROD Activity | EC50: 31 nM | [7] |

Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound ID | Microorganism | MIC (mg/mL or µg/mL) | Reference |

| Compound 4d | E. coli | 6.72 mg/mL | [4][5] |

| Compound 4h | S. aureus | 6.63 mg/mL | [4][5] |

| Compound 4a | P. aeruginosa | 6.67 mg/mL | [4][5] |

| Compound 4a | S. typhi | 6.45 mg/mL | [4][5] |

| Compound 4f | B. subtilis | 6.63 mg/mL | [4][5] |

| Compounds 4e, 4h | C. albicans | 6.63 mg/mL | [4][5] |

| Compound 4e | A. niger | 6.28 mg/mL | [4][5] |

| Compound 1C | E. coli | 50 µg/mL | [8] |

| B. licheniformis | 100 µg/mL | [8] | |

| B. linens | 150 µg/mL | [8] |

Table 3: Pharmacokinetic Parameters of a Thiazole Benzenesulfonamide Derivative (Compound 1)

| Species | Systemic Clearance (mL/min/kg) | Oral Bioavailability (%) | Hepatic Extraction (%) |

| Rat | ~30 | 17 | 30 |

| Dog | ~10 | 27 | N/A |

| Monkey | ~10 | 4 | 47 |

N/A: Not Available

Key Biological Activities and Mechanisms of Action

Benzenesulfonamide derivatives have demonstrated a remarkable diversity of biological activities, primarily through enzyme inhibition.

-

Carbonic Anhydrase Inhibition: A significant area of research has focused on the development of benzenesulfonamides as potent inhibitors of carbonic anhydrases (CAs).[9] These zinc-containing enzymes are involved in various physiological processes, and their inhibition has therapeutic implications for conditions like glaucoma, epilepsy, and cancer.[10] For instance, certain derivatives have shown nanomolar inhibition of the tumor-associated isoform CA IX.[6] A recent study highlighted a cyclic urea benzenesulfonamide derivative with a Ki of 4.7 nM against Vibrio cholerae α-CA, suggesting a potential antibacterial strategy.[2][3]

-

Anticancer Activity: The anticancer properties of benzenesulfonamides are often linked to their ability to inhibit CAs, particularly the tumor-associated isoform CA IX, which is overexpressed in many solid tumors.[6] Inhibition of CA IX can disrupt pH regulation in the tumor microenvironment, leading to reduced cancer cell proliferation and survival.[6] Additionally, some derivatives have been shown to inhibit receptor tyrosine kinases like TrkA, which is a potential target for glioblastoma treatment.[11] A series of aryl thiazolone-benzenesulfonamides displayed significant inhibitory effects against breast cancer cell lines with IC50 values in the low micromolar range.[6]

-

Anti-inflammatory and Antioxidant Activity: Several benzenesulfonamide derivatives have exhibited potent anti-inflammatory and antioxidant properties. In one study, new derivatives bearing a carboxamide functionality showed significant inhibition of carrageenan-induced rat-paw edema.[4] Some compounds also demonstrated antioxidant activity comparable to Vitamin C.[4][5]

-

Antimicrobial Activity: The sulfonamide moiety is a well-known pharmacophore in antimicrobial agents. Novel benzenesulfonamide derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[4][5][8] The mechanism of action often involves the inhibition of essential microbial enzymes.

-

Anticonvulsant Activity: Certain benzenesulfonamide derivatives that selectively inhibit CA isoforms II and VII, which are implicated in epileptogenesis, have shown effective anticonvulsant activity in preclinical models.[10] These compounds were able to abolish seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ).[10]

-

Anti-influenza Activity: Through structural optimization of a known inhibitor, benzenesulfonamide derivatives have been identified as potent anti-influenza agents.[12] These compounds act by inhibiting the viral hemagglutinin (HA), preventing the fusion of the virus with the host cell membrane.[12]

-

Anti-HIV Activity: Novel benzenesulfonamide-containing phenylalanine derivatives have been designed as HIV-1 capsid (CA) inhibitors.[7] One such derivative exhibited significantly improved antiviral activity against both HIV-1 and HIV-2 compared to the parent compound.[7]

-

Anti-hepatic Fibrosis Activity: A series of benzenesulfonamide derivatives have been developed as potential agents against hepatic fibrosis.[13] The most potent compounds exhibited excellent anti-fibrotic activity by inhibiting the JAK1-STAT1/3 signaling pathway.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature.

General Synthesis of Benzenesulfonamide Derivatives:

A common synthetic route involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine in the presence of a base. Further modifications can be introduced to the resulting sulfonamide.

-

Synthesis of Amine Sulfonamide Derivatives (1i-11i): These compounds were prepared by the reduction of imine compounds with sodium borohydride (NaBH₄) in methanol.[1]

-

Synthesis of Carboxamide-Bearing Benzenesulfonamides (4a-j): Substituted benzenesulfonyl chlorides were reacted with L-amino acids in an aqueous medium to yield benzenesulfonamides. Subsequent palladium-mediated amidation with an appropriate alkyl amine afforded the target carboxamides.[5]

-

Synthesis of Disubstituted Benzenesulfonamide Analogues (Anti-influenza): A common method involved the cross-coupling of a substituted benzenesulfonamide with an amine using copper(I) iodide (CuI), L-proline, and potassium phosphate (K₃PO₄) in dimethyl sulfoxide (DMSO) at elevated temperatures.[12] An alternative route involved a Sandmeyer reaction to prepare the benzenesulfonyl chloride intermediate.[12]

-

Synthesis of Benzenesulfonamide-containing Phenylalanine Derivatives (Anti-HIV): The synthesis involved multi-step sequences starting from a phenylalanine derivative. Key steps included acylation and nucleophilic substitution reactions to introduce the benzenesulfonamide moiety.[7]

Enzyme Inhibition Assays:

-

Carbonic Anhydrase Inhibition Assay: The inhibitory activity against various CA isoforms is typically determined by measuring the inhibition of the CA-catalyzed hydration of CO₂. A stopped-flow spectrophotometric method is often employed.[2][3]

-

Acetylcholinesterase Inhibition Assay: The activity of AChE is determined spectrophotometrically using acetylthiocholine iodide as a substrate.

-

α-Glycosidase Inhibition Assay: The inhibitory effect on α-glycosidase is measured by monitoring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside.

-

Glutathione S-transferase Inhibition Assay: GST activity is determined by following the conjugation of glutathione with 1-chloro-2,4-dinitrobenzene (CDNB).

Cell-Based Assays:

-

Anticancer Activity Assessment: The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the trypan blue exclusion method or MTT assay to determine cell viability and proliferation.[11]

-

Anti-influenza CPE Assay: The antiviral activity is assessed by measuring the ability of the compounds to protect Madin-Darby canine kidney (MDCK) cells from the cytopathic effects (CPE) of influenza virus infection.[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in the action of these derivatives is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: A generalized workflow for the synthesis of benzenesulfonamide derivatives.

Caption: Inhibition of the JAK1-STAT1/3 pathway by benzenesulfonamide derivatives.

Caption: A typical workflow for determining enzyme inhibitory activity.

This comprehensive guide highlights the significant and diverse therapeutic potential of benzenesulfonamide derivatives. The continued exploration of this chemical scaffold, coupled with detailed mechanistic studies and optimized synthetic strategies, promises the development of novel and effective therapeutic agents for a wide range of diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 7. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Sulfonylamino Acetic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonylamino acetic acid scaffold is a key pharmacophore in medicinal chemistry, yet its origins and historical development are not widely chronicled. This technical guide provides a comprehensive overview of the discovery and history of sulfonylamino acetic acids, from their conceptual beginnings in the late 19th and early 20th-century explorations of peptide chemistry to their modern applications. This document details the initial synthetic methodologies, presents key quantitative physicochemical data, and elucidates the known signaling pathways associated with this versatile class of compounds.

Introduction: The Dawn of a New Molecular Architecture

The story of sulfonylamino acetic acids is intrinsically linked to the foundational work on amino acids and peptides. In the late 19th century, luminaries like Emil Fischer began to unravel the structure of proteins, identifying the peptide bond as the fundamental linkage between amino acids. This era of chemical exploration laid the groundwork for the synthesis of modified amino acids, including those bearing a sulfonyl group.

While the exact date of the first synthesis of a simple sulfonylamino acetic acid is not definitively documented in a single landmark publication, its emergence can be traced to the broader development of sulfonamide chemistry and the use of sulfonyl chlorides as protecting groups for amines in peptide synthesis. The pioneering work of chemists like Theodor Curtius, who in 1882 accomplished the first synthesis of an N-protected dipeptide, benzoylglycylglycine, set the stage for the manipulation of the amino group of amino acids[1].

The early 20th century saw the rise of sulfonamides as a class of antibacterial agents, following Gerhard Domagk's discovery of the therapeutic properties of Prontosil in the 1930s. This spurred intense interest in the synthesis and biological evaluation of a vast array of sulfonamide derivatives. It is within this fertile scientific landscape that the synthesis of N-sulfonylated amino acids, including sulfonylamino acetic acids, was systematically explored.

The Foundational Synthesis: Marrying Sulfonyl Chlorides and Amino Acids

The classical and most direct method for the synthesis of sulfonylamino acetic acids is the reaction of a sulfonyl chloride with glycine (aminoacetic acid) or its ester, typically under basic conditions. This nucleophilic substitution reaction, a variation of the well-established Schotten-Baumann reaction, forms the stable sulfonamide linkage.

General Reaction Scheme

The fundamental reaction can be depicted as follows:

Caption: General synthesis of N-arylsulfonylamino acetic acids.

Detailed Experimental Protocol: Synthesis of N-p-Toluenesulfonylglycine (N-Tosylglycine)

This protocol is a representative example of the synthesis of a simple sulfonylamino acetic acid.

Materials:

-

Glycine

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1.0 equivalent) in a 1 M solution of sodium hydroxide (2.0 equivalents) in water. Stir until a clear solution is obtained.

-

Addition of Tosyl Chloride: Cool the solution in an ice bath. To the cold, stirred solution, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of N-p-tosylglycine will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be recrystallized from an ethanol/water mixture to yield pure N-p-tosylglycine.

Physicochemical Properties: A Quantitative Look at the Scaffold

The physicochemical properties of sulfonylamino acetic acids are crucial for their biological activity and pharmacokinetic profiles. The presence of the acidic proton on the sulfonamide nitrogen and the carboxylic acid group imparts a distinct electronic character.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (approx.) |

| N-Benzenesulfonylglycine | C₈H₉NO₄S | 215.23 | 165-168 | 3.5 |

| N-p-Toluenesulfonylglycine (Tosylglycine) | C₉H₁₁NO₄S | 229.26 | 147-149[2] | 3.6 |

| N-(4-Chlorobenzenesulfonyl)glycine | C₈H₈ClNO₄S | 249.67 | 178-181 | 3.3 |

| N-(4-Nitrobenzenesulfonyl)glycine | C₈H₈N₂O₆S | 260.22 | 190-192 | 3.1 |

Biological Activity and Signaling Pathways: From Discovery to Drug Development

The biological activities of sulfonylamino acetic acid derivatives are diverse and have been explored in various therapeutic areas. Their mechanism of action often involves the modulation of specific signaling pathways.

Early Observations and Antibacterial Activity

Drawing from the rich history of sulfonamide antibiotics, early investigations into sulfonylamino acetic acids explored their potential as antimicrobial agents. The core structure was seen as a variation of the p-aminobenzoic acid (PABA) scaffold, a key component in bacterial folic acid synthesis.

Caption: Inhibition of bacterial folic acid synthesis.

Modern Therapeutic Targets

More recently, sulfonylamino acetic acid derivatives have been investigated for a range of other biological activities, moving beyond their antimicrobial origins.

-

Enzyme Inhibition: This class of compounds has shown inhibitory activity against various enzymes, including matrix metalloproteinases (MMPs), which are involved in cancer progression and inflammation.[3][4]

-

Receptor Modulation: Certain derivatives have been found to interact with cellular receptors, influencing downstream signaling cascades. For instance, N-p-tosylglycine has been shown to facilitate insulin release from pancreatic islets, although the precise mechanism is still under investigation.[1]

Caption: General mechanism of receptor modulation.

Conclusion and Future Perspectives

The journey of sulfonylamino acetic acids from their theoretical inception in the golden age of peptide chemistry to their current status as a versatile scaffold in drug discovery is a testament to the enduring power of fundamental organic synthesis. While the initial focus may have been on mimicking the structure of early antibacterial agents, the unique physicochemical properties of this moiety have enabled its application in a wide range of therapeutic targets.

Future research in this area will likely focus on the synthesis of more complex and stereochemically defined derivatives, leveraging modern synthetic methodologies. A deeper understanding of their interactions with biological targets at a molecular level will undoubtedly unlock new therapeutic possibilities for this historically significant and medicinally relevant class of compounds.

References

- 1. Facilitation of insulin release by N-p-tosylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-p-Tosylglycine 97 1080-44-0 [sigmaaldrich.com]

- 3. Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids as selective inhibitors of gelatinase A (MMP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Modeling of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive theoretical framework for the investigation of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid. While experimental data on this specific molecule is limited, this document outlines a robust strategy for its theoretical modeling, drawing upon established methodologies for structurally related sulfonamides. The guide covers putative physicochemical properties, potential biological activities, and detailed protocols for computational analysis. Furthermore, it presents hypothetical signaling pathways and experimental workflows to guide future research and drug discovery efforts.

Introduction

This compound belongs to the sulfonamide class of compounds, a group renowned for its broad spectrum of pharmacological applications. Sulfonamides are key components in various therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties. The core structure, featuring a sulfonyl group connected to an amine, provides a versatile scaffold for drug design. The subject of this guide, with its tetramethylated benzene ring and acetic acid moiety, presents a unique substitution pattern that warrants detailed theoretical exploration to predict its chemical behavior and potential biological significance.

This document serves as a whitepaper on the core theoretical modeling approaches applicable to this compound, providing researchers with a structured methodology for in silico analysis.

Physicochemical and Predicted Biological Properties

A critical first step in the theoretical modeling of a novel compound is the prediction of its physicochemical properties and potential biological activities. These predictions are based on the structural characteristics of the molecule and data from analogous compounds.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are essential for understanding the compound's potential for oral bioavailability and drug-likeness, often assessed using frameworks like Lipinski's Rule of Five.

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C₁₂H₁₇NO₄S | - |

| Molecular Weight | 271.33 g/mol | - |

| LogP (octanol-water partition coefficient) | 2.5 ± 0.5 | ALOGPS, ChemDraw |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 4 | - |

| pKa (acidic) | 3.5 ± 0.3 (Carboxylic Acid) | ACD/Labs Percepta |

| pKa (basic) | -1.5 ± 0.5 (Sulfonamide N-H) | ACD/Labs Percepta |

| Polar Surface Area (PSA) | 86.99 Ų | - |

Predicted Biological Activity

Based on the common activities of sulfonamides, the following table outlines potential biological activities for this compound. These predictions can guide initial experimental screening.

| Biological Target | Predicted Activity | Rationale |

| Dihydropteroate Synthase (DHPS) | Competitive Inhibitor | The sulfonamide moiety is a classic pharmacophore for DHPS inhibition, disrupting bacterial folate synthesis.[1][2] |

| Carbonic Anhydrase Isozymes | Inhibitor | Many sulfonamides are known to be potent inhibitors of carbonic anhydrases. |

| Cyclooxygenase (COX) Enzymes | Inhibitor | Some sulfonamide derivatives exhibit anti-inflammatory activity through COX inhibition. |

| Tumor Necrosis Factor-alpha (TNF-α) Converting Enzyme (TACE) | Inhibitor | Certain sulfonamide hydroxamates are known TACE inhibitors.[3] |

Experimental and Computational Protocols

A thorough investigation of this compound requires a combination of experimental synthesis and characterization, followed by in-depth computational modeling.

General Synthesis Protocol for Sulfonamides

The synthesis of N-substituted sulfonamides is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4]

Materials:

-

2,3,5,6-Tetramethyl-benzenesulfonyl chloride

-

Glycine (aminoacetic acid)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve glycine (1.1 eq) in an appropriate solvent.

-

Base Addition: Cool the solution to 0°C and slowly add the base (e.g., pyridine, 1.5 eq).

-

Sulfonyl Chloride Addition: Dissolve 2,3,5,6-Tetramethyl-benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[4]

Characterization Techniques

The synthesized compound should be characterized using standard analytical methods to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals for the aromatic protons, methyl groups on the benzene ring, the methylene protons of the acetic acid moiety, and the N-H proton of the sulfonamide.[5] |

| ¹³C NMR | Resonances for all unique carbon atoms, including the aromatic carbons, methyl carbons, methylene carbon, and the carbonyl carbon of the acetic acid. |

| FT-IR | Characteristic stretching vibrations for N-H (sulfonamide), C=O (carboxylic acid), O-H (carboxylic acid), and S=O (sulfonamide) bonds.[5] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |

Computational Modeling Protocol

Computational modeling can provide insights into the electronic structure, reactivity, and potential biological interactions of the molecule.

1. Density Functional Theory (DFT) Calculations:

-

Software: Gaussian, ORCA, or similar.

-

Method: B3LYP functional with a 6-31G(d,p) basis set is a common starting point for geometry optimization and frequency calculations.[6][7]

-

Calculations:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: To confirm the optimized structure is a true minimum and to predict the IR spectrum.[5]

-

Molecular Orbital Analysis (HOMO/LUMO): To understand the electronic properties and reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: To identify regions of positive and negative electrostatic potential, which can indicate sites for nucleophilic and electrophilic attack.

-

2. Molecular Docking:

-

Software: AutoDock, GOLD, or Schrödinger Suite.

-

Procedure:

-

Obtain the 3D crystal structure of a potential protein target (e.g., Dihydropteroate Synthase, PDB ID: 1AJ0) from the Protein Data Bank.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Prepare the ligand (this compound) by optimizing its geometry and assigning charges.

-

Define the binding site on the protein based on the location of the known substrate or inhibitor.

-

Perform the docking simulation to predict the binding mode and affinity of the ligand to the protein.[1]

-

-

Analysis: Analyze the docking poses to identify key interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The docking score provides an estimate of the binding affinity.

Visualizations

The following diagrams illustrate a potential signaling pathway that could be targeted by a sulfonamide compound and a general workflow for its theoretical and experimental investigation.

Caption: Putative mechanism of action via inhibition of the bacterial folic acid synthesis pathway.

Caption: Integrated workflow for the theoretical and experimental evaluation of the target compound.

Conclusion

This technical guide provides a foundational framework for the theoretical modeling and subsequent experimental investigation of this compound. By leveraging established protocols and computational methods applied to the broader class of sulfonamides, researchers can systematically predict the properties and potential biological activities of this novel compound. The outlined workflows and methodologies are intended to streamline the research process, from initial in silico analysis to potential lead optimization. While the specific data presented is predictive, the approach detailed herein offers a robust and scientifically grounded pathway for the comprehensive evaluation of this compound and other novel chemical entities.

References

- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. daneshyari.com [daneshyari.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Spectroscopic Characterization of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid (CAS No. 379250-94-9), a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data in publicly accessible databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, a detailed, generalized experimental protocol for the synthesis of this compound is provided, derived from established methods for the preparation of N-arylsulfonyl amino acids. This guide is intended to serve as a valuable resource for researchers in the fields of drug discovery and chemical synthesis.

Chemical Structure and Properties

-

IUPAC Name: 2-((2,3,5,6-tetramethylphenyl)sulfonamido)acetic acid

-

Synonyms: this compound, ((2,3,5,6-Tetramethylphenyl)sulfonyl)glycine

-

CAS Number: 379250-94-9

-

Molecular Formula: C₁₂H₁₇NO₄S

-

Molecular Weight: 271.33 g/mol

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~7.0-7.5 | Singlet | 1H | Aromatic proton (Ar-H) |

| ~5.0-6.0 | Triplet | 1H | Amine proton (-NH-) |

| ~3.8-4.0 | Doublet | 2H | Methylene protons (-CH₂-) |

| ~2.2-2.4 | Singlet | 6H | Methyl protons (2 x -CH₃ ortho) |

| ~2.0-2.2 | Singlet | 6H | Methyl protons (2 x -CH₃ meta) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (ppm) | Assignment |

| ~170-175 | Carboxylic acid carbon (-COOH) |

| ~135-140 | Quaternary aromatic carbons (ipso, C-S) |

| ~130-135 | Quaternary aromatic carbons (C-CH₃) |

| ~125-130 | Aromatic CH |

| ~45-50 | Methylene carbon (-CH₂) |

| ~15-20 | Methyl carbons (-CH₃) |

Predicted IR Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3300-3200 | Medium | N-H stretch (Sulfonamide) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600 | Medium | C=C stretch (Aromatic ring) |

| ~1340 and ~1160 | Strong | Asymmetric and symmetric S=O stretch (Sulfonamide) |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 271 | [M]⁺ (Molecular ion) |

| 226 | [M - COOH]⁺ |

| 183 | [M - SO₂(NH)CH₂COOH]⁺ |

| 155 | [SO₂(NH)CH₂COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following section outlines a generalized, yet detailed, protocol for the synthesis of this compound. This procedure is based on the well-established Schotten-Baumann reaction for the synthesis of sulfonamides from sulfonyl chlorides and amines.

Synthesis of this compound

This synthesis involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with glycine in an alkaline medium.

Materials:

-

2,3,5,6-Tetramethylbenzenesulfonyl chloride

-

Glycine

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Glycine Solution: In a round-bottom flask, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents) with stirring until a clear solution is obtained. The flask should be cooled in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 2,3,5,6-tetramethylbenzenesulfonyl chloride (1.0 equivalent) in a suitable organic solvent (e.g., diethyl ether or tetrahydrofuran). Add this solution dropwise to the stirring, cooled glycine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.

-

Isolation of Product: Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Drying: Dry the purified product under vacuum to yield this compound as a white solid.

Characterization

The synthesized compound should be characterized by the spectroscopic methods outlined in Section 2 (NMR, IR, and MS) to confirm its identity and purity. Melting point determination should also be performed.

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of the target compound.

Logical Relationship of Spectroscopic Data

Caption: The logical flow of using different spectroscopic techniques for structural elucidation.

Disclaimer

The spectroscopic data presented in this document are predicted values and should be used for reference purposes only. Experimental verification is necessary for definitive structural confirmation. The synthesis protocol is a generalized procedure and may require optimization for specific laboratory conditions and reagent purity. Always follow appropriate laboratory safety procedures.

Unveiling (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid: A Technical Guide for Researchers

For researchers, scientists, and professionals engaged in drug development, (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid is a chemical compound of interest available for research purposes. This technical guide provides a comprehensive overview of its properties, commercial availability, and insights into the broader class of N-arylsulfonylglycine derivatives to which it belongs.

Commercial Availability

This compound, also identified by its synonym N-(2,3,5,6-tetramethylphenylsulfonyl)glycine and CAS Number 379250-94-9, is available from various commercial chemical suppliers. Notable vendors for this research chemical include:

-

BLDpharm : Lists the compound under catalog number BD43936.[1]

Researchers can procure the compound directly from these suppliers, who typically provide basic product information such as molecular formula and weight. For detailed specifications, it is recommended to request a Certificate of Analysis (CoA) from the supplier.

Physicochemical Properties

While a detailed, publicly available Certificate of Analysis with specific quantitative data for a particular batch is not readily accessible, the fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 379250-94-9 | BLDpharm |

| Molecular Formula | C₁₂H₁₇NO₄S | BLDpharm |

| Molecular Weight | 271.33 g/mol | BLDpharm |

| Synonyms | N-(2,3,5,6-tetramethylphenylsulfonyl)glycine | BLDpharm |

Biological Context and Potential Research Applications

Direct experimental protocols and established signaling pathways for this compound are not extensively documented in publicly accessible research literature. However, the broader class of compounds to which it belongs, N-arylsulfonylamino acids and their derivatives, has been the subject of significant investigation in medicinal chemistry and drug discovery.

These classes of compounds have been explored for a variety of biological activities, suggesting potential avenues of research for this compound. The general structure of an N-arylsulfonylamino acid provides a versatile scaffold for the development of therapeutic agents.

Illustrative Biological Workflow for Investigating N-Arylsulfonylglycine Derivatives:

The following diagram illustrates a generalized workflow for the investigation of novel N-arylsulfonylglycine derivatives, from initial synthesis to biological evaluation.

Experimental Considerations

Given the lack of specific published protocols for this compound, researchers should draw upon established methodologies for similar N-arylsulfonylamino acid derivatives. Key experimental considerations would include:

-

Solubility Testing : Determining the solubility in various aqueous and organic solvents is a critical first step for any in vitro or in vivo study.

-

Purity Analysis : High-performance liquid chromatography (HPLC) is a standard method to confirm the purity of the compound before use in biological assays.

-

Stability Studies : Assessing the stability of the compound in different buffers and at various temperatures is essential for reliable experimental results.

Future Research Directions

The full biological potential of this compound remains to be elucidated. Based on the activities of related compounds, future research could explore its efficacy in areas such as:

-

Enzyme Inhibition Assays : Screening against a panel of relevant enzymes, such as proteases or kinases.

-

Antiproliferative Studies : Evaluating its effect on the growth of various cancer cell lines.

-

Metabolic Disease Models : Investigating its potential to modulate pathways involved in diseases like diabetes.

The logical relationship for initiating a research project with a novel compound like this compound is depicted in the following diagram.

References

Methodological & Application

Application Notes and Protocols for (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid: A Novel Research Compound

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive literature searches for "(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid" did not yield specific biological data, established experimental protocols, or defined signaling pathways associated with this compound. The information presented here is based on general laboratory practices for handling novel chemical compounds and provides a foundational framework for initiating research. All protocols are intended as starting points and will require optimization based on experimental goals and observations.

Introduction

This compound is a synthetic organic compound available for research purposes. Its chemical structure, featuring a tetramethylated benzene ring linked to an amino acetic acid via a sulfonyl group, suggests potential for biological activity. The sulfonylamino moiety is present in various pharmacologically active molecules, hinting at possibilities for enzyme inhibition or interaction with cellular signaling pathways. However, as of the date of this document, no peer-reviewed studies have been published detailing its specific biological functions.

These application notes provide a general guide for the initial characterization and experimental use of this compound.

Compound Handling and Storage

2.1. Material Safety

-

CAS Number: Not available

-

Molecular Formula: C₁₂H₁₇NO₄S

-

Molecular Weight: 271.33 g/mol

-

Appearance: Solid (visual inspection)

-

Safety Precautions: Assume the compound is hazardous. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes. Refer to the supplier's Material Safety Data Sheet (MSDS) for detailed safety information.

2.2. Storage

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

For long-term storage, desiccated conditions at -20°C are recommended to prevent degradation.

2.3. Solution Preparation

-

The solubility of this compound has not been empirically determined.

-

It is recommended to test solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS).

-

For cell-based assays, prepare a concentrated stock solution in a sterile-filtered organic solvent like DMSO. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced toxicity.

General Experimental Protocols

The following are generalized protocols that can be adapted for the initial investigation of the biological effects of this compound.

3.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol aims to determine the effect of the compound on cell proliferation and viability.

Workflow Diagram:

Methodology:

-

Cell Seeding: Seed a chosen cell line (e.g., HeLa, A549, HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).